molecular formula C26H22O6 B14188356 2,2'-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) CAS No. 864670-93-9

2,2'-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran)

Cat. No.: B14188356
CAS No.: 864670-93-9
M. Wt: 430.4 g/mol
InChI Key: GERCSEGWJDKTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two benzofuran units connected by a 1,4-phenylene bridge, with methoxy groups at the 4 and 7 positions of each benzofuran ring

Preparation Methods

The synthesis of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be achieved through several synthetic routes. One common method involves the condensation of 4,7-dimethoxybenzofuran with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the benzofuran rings, converting them into dihydrobenzofurans.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups act as activating groups, facilitating substitution at the ortho and para positions relative to the methoxy groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the development of new materials for electronic devices.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) can be compared with other similar compounds, such as:

    2,2’-(1,4-Phenylene)bis(4,7-dihydroxy-1-benzofuran): This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical and biological properties.

    2,2’-(1,4-Phenylene)bis(4,7-dimethyl-1-benzofuran):

    2,2’-(1,4-Phenylene)bis(4,7-dichloro-1-benzofuran):

The uniqueness of 2,2’-(1,4-Phenylene)bis(4,7-dimethoxy-1-benzofuran) lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

864670-93-9

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

2-[4-(4,7-dimethoxy-1-benzofuran-2-yl)phenyl]-4,7-dimethoxy-1-benzofuran

InChI

InChI=1S/C26H22O6/c1-27-19-9-11-21(29-3)25-17(19)13-23(31-25)15-5-7-16(8-6-15)24-14-18-20(28-2)10-12-22(30-4)26(18)32-24/h5-14H,1-4H3

InChI Key

GERCSEGWJDKTBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC5=C(C=CC(=C5O4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.